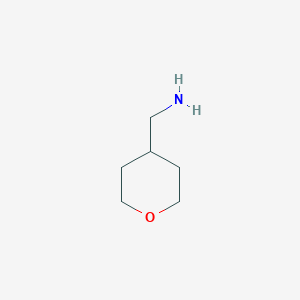

4-Aminomethyltetrahydropyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxan-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBPLHNLRKRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378283 | |

| Record name | 4-aminomethyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130290-79-8 | |

| Record name | 4-Aminomethyltetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130290-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-aminomethyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminomethyltetrahydropyran chemical properties and structure

An In-depth Technical Guide to 4-Aminomethyltetrahydropyran: A Core Building Block for Modern Drug Discovery

Abstract

In the contemporary landscape of medicinal chemistry, the deliberate design of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Saturated heterocyclic scaffolds have become indispensable tools in this endeavor, with this compound emerging as a particularly significant building block. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications. We will explore its role as a versatile synthetic intermediate and a bioisosteric replacement that enhances aqueous solubility, metabolic stability, and three-dimensionality in drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Structural and Physicochemical Characteristics

The utility of this compound stems from its unique combination of a non-planar, polar tetrahydropyran (THP) ring and a synthetically versatile primary amine.

Molecular Structure and Conformational Analysis

The IUPAC name for this compound is (oxan-4-yl)methanamine.[1] Its structure consists of a tetrahydropyran ring with an aminomethyl substituent at the 4-position.

Figure 2: General workflow for the synthesis via catalytic hydrogenation.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound. [2]

-

Reactor Charging: In a suitable stainless steel autoclave equipped with a stirrer, thermometer, and manometer, charge 4-cyanotetrahydropyran (1.0 eq), an ammonia-methanol solution (e.g., 22% w/w), and activated Raney nickel catalyst. [2]2. Hydrogenation Reaction: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to 0.5-0.6 MPa and heat the reaction mixture to 45-60 °C with vigorous stirring. [2]3. Monitoring and Completion: The reaction is typically monitored by the cessation of hydrogen uptake. The duration can range from 5 to 17 hours. [2]4. Work-up and Isolation: After cooling and venting the reactor, the reaction mixture is filtered to remove the Raney nickel catalyst. The filter cake is washed with methanol. [2]5. Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation (e.g., 73-74 °C at 2.67 kPa) to yield this compound as a colorless liquid. [2] Expertise & Causality:

-

Role of Ammonia: The addition of ammonia is crucial to suppress the formation of the secondary amine byproduct, bis(tetrahydropyran-4-ylmethyl)amine, by competing for reaction with the intermediate imine. [3]* Catalyst Choice: Raney nickel is a cost-effective and highly active catalyst for nitrile reductions. Other catalysts like palladium on carbon (Pd/C) or rhodium (Rh) can also be used, sometimes offering different selectivity profiles.

-

Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting catalyst deactivation or side reactions.

Applications in Medicinal Chemistry

This compound is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in successful drugs and biologically active compounds.

Bioisosterism and Property Modulation

The THP ring is often used as a bioisosteric replacement for less desirable groups, such as benzene or cyclohexane rings, to improve physicochemical properties.

Figure 3: Logical diagram illustrating the role of this compound in overcoming common drug discovery hurdles.

-

Solubility Enhancement: The ether oxygen introduces a hydrogen bond acceptor, disrupting crystal packing and improving interactions with water, thereby increasing aqueous solubility. [4]* Metabolic Stability: Saturated rings like THP are generally more resistant to oxidative metabolism by Cytochrome P450 enzymes compared to aromatic rings.

-

Increased sp³ Character: Modern drug design trends favor molecules with higher three-dimensionality (higher sp³ fraction) to improve selectivity and find new intellectual property space. The non-planar THP ring serves this purpose effectively. [4][5]

Case Studies

This building block is a key component in several investigational drugs:

-

mTOR Kinase Inhibitors: It is used as a reagent in the core modification for the discovery of CC214-2, an orally available and selective inhibitor of the mTOR kinase, a key target in cancer therapy. [2][6][7]* PDE10A Inhibitors: The scaffold is also employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A) for the potential treatment of schizophrenia. [2][6][7]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. The data below is representative.

-

¹H NMR (Proton NMR): A spectrum will show characteristic peaks for the protons on the THP ring and the aminomethyl group. In DMSO-d₆, key signals include multiplets for the ring protons between ~1.0-1.6 ppm and ~3.2-3.9 ppm, and a doublet for the -CH₂ NH₂ protons around 2.4 ppm. [2]* Mass Spectrometry (MS): In chemical ionization mode (CI-MS), the compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 116. [2]* Infrared (IR) Spectroscopy: The IR spectrum will display characteristic stretches for N-H bonds (in the 3300-3400 cm⁻¹ region), C-H bonds (aliphatic, ~2850-2950 cm⁻¹), and a strong C-O-C ether stretch (~1080-1150 cm⁻¹).

Conclusion

This compound is a powerful and versatile building block that addresses several key challenges in modern drug discovery. Its favorable structural and physicochemical properties—including its ability to enhance solubility, improve metabolic stability, and increase molecular three-dimensionality—make it an attractive choice for lead optimization campaigns. Its well-established and scalable synthesis ensures its availability for research and development. For scientists and researchers in the pharmaceutical industry, a deep understanding of this scaffold's properties and applications is essential for designing the next generation of therapeutic agents.

References

- Title: this compound | CAS#:130290-79-8 Source: Chemsrc URL:[Link]

- Title: this compound - Introduction Source: ChemBK URL:[Link]

- Title: this compound | C6H13NO Source: PubChem, N

- Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: PubMed, N

- Title: Method for producing nitrile compound, carboxylic acid compound or carboxylate compound Source: Google Patents URL

- Title: 4-(Aminomethyl)tetrahydro-2H-pyran Source: Protheragen URL:[Link]

- Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF Source: ResearchG

- Title: 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Source: Home Sunshine Pharma URL:[Link]

- Title: this compound: A Key Intermediate for Pharmaceutical Innovation Source: Autech Industry Co., Limited URL:[Link]

Sources

- 1. This compound | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 3. WO2005028410A1 - Method for producing nitrile compound, carboxylic acid compound or carboxylate compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(Aminomethyl)tetrahydro-2H-pyran - Protheragen [protheragen.ai]

- 7. 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

4-Aminomethyltetrahydropyran: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs, rich in sp³-hybridized carbons, offer a three-dimensional architecture that can significantly enhance pharmacological properties. Among these valuable building blocks is 4-Aminomethyltetrahydropyran (CAS No. 130290-79-8), a versatile reagent that has gained prominence for its ability to confer desirable physicochemical attributes to drug candidates.[1][2][3]

The tetrahydropyran (THP) ring, a saturated six-membered ether, is not merely a passive linker. Its oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and modulating interactions with biological targets.[1][4] When functionalized with a primary aminomethyl group at the 4-position, as in the case of our topic molecule, it becomes a powerful and adaptable tool for medicinal chemists. This guide provides an in-depth examination of this compound, from its synthesis and chemical properties to its proven applications in the development of innovative therapeutics.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective deployment in a synthetic campaign. This compound is a clear, colorless to light yellow liquid with properties that make it an attractive scaffold for drug design.[5][6]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 130290-79-8 | [5][7] |

| Molecular Formula | C₆H₁₃NO | [5][7][8] |

| Molecular Weight | 115.17 g/mol | [5][7][8] |

| Boiling Point | 73-74 °C @ 2.67 kPa (20 mmHg) | [5] |

| Density | ~1.02 g/cm³ | [5] |

| pKa | 10.01 ± 0.29 (Predicted) | [5] |

| LogP | -0.23 (Predicted) | [8] |

The negative LogP value indicates the hydrophilic nature of the molecule, a direct consequence of the ether oxygen and the primary amine. This inherent solubility is a significant advantage in drug design, where poor aqueous solubility can often terminate the development of promising compounds.

Spectroscopic Characterization

The identity and purity of this compound are readily confirmed by standard spectroscopic methods.

-

¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum shows characteristic signals for the tetrahydropyran ring protons and the aminomethyl group. Key signals include multiplets for the axial and equatorial protons of the ring between 1.02-1.61 ppm and 3.20-3.86 ppm.[5] The doublet for the CH₂ adjacent to the amine typically appears around 2.39 ppm.[5] The broad singlet for the NH₂ protons is also observable.[5]

-

Mass Spectrometry (CI-MS, m/e): Chemical ionization mass spectrometry typically shows the protonated molecular ion (M+1) at 116.[5]

Section 2: Synthesis and Chemical Reactivity

The reliable and scalable synthesis of building blocks is a prerequisite for their use in drug development programs.

Industrial-Scale Synthesis

A common and efficient method for the preparation of this compound is the catalytic hydrogenation of 4-cyanotetrahydropyran.[5] This reaction is typically performed in a stainless steel autoclave under a hydrogen atmosphere.

Protocol: Catalytic Reduction of 4-Cyanotetrahydropyran [5]

-

Reactor Charging: A 200 mL stainless steel autoclave is charged with 4-cyanotetrahydropyran (10.0 g, 90.0 mmol), a 22% (w/w) solution of ammonia in methanol (50.0 g), and activated Raney nickel catalyst (2.0 g).[5] The ammoniacal methanol is crucial for minimizing the formation of the secondary amine byproduct, bis(4-tetrahydropyranylmethyl)amine.[5]

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 0.51-0.61 MPa. The reaction mixture is stirred and heated to 45-55 °C for approximately 17 hours.[5]

-

Work-up and Isolation: After the reaction is complete, the reactor is cooled and depressurized. The Raney nickel is removed by filtration, and the catalyst bed is washed with methanol.[5]

-

Purification: The combined filtrate and washings are concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation (73-74 °C at 2.67 kPa) to yield this compound as a colorless liquid with a typical isolated yield of around 77%.[5]

Caption: Synthesis of this compound.

Core Reactivity: The Primary Amine

The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group is a versatile handle for a wide range of chemical transformations, most notably:

-

Amide Bond Formation: The amine readily couples with carboxylic acids, acid chlorides, and activated esters to form stable amide linkages. This is the most common application in drug discovery for linking the scaffold to a larger molecule.

-

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward method for synthesizing secondary amines.

-

Sulfonamide Formation: The amine reacts with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound is demonstrated by its incorporation into advanced drug candidates. The THP moiety is not merely an "inactive" scaffold; it actively contributes to the molecule's overall profile.[1][2]

Case Study 1: mTOR Kinase Inhibitors

This compound is a key reagent used in the core modification for the discovery of CC-214-2, an orally available and selective inhibitor of the mTOR kinase.[5][6][9][10] The mTOR pathway is frequently dysregulated in various cancers, making it a high-value therapeutic target.[9] The inclusion of the this compound moiety was instrumental in achieving the desired profile of potency, selectivity, and oral bioavailability.

Caption: Role as a key building block in drug design.

Case Study 2: PDE10A Inhibitors for Schizophrenia

This building block has also been employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A) for the potential treatment of schizophrenia.[5][10][11] In this context, the this compound group serves as a key substituent, likely occupying a specific pocket in the enzyme's active site and contributing to the overall binding affinity and selectivity of the compound.

The "Why": Strategic Advantages of the THP Moiety

Medicinal chemists choose the this compound scaffold for several compelling reasons:

-

Improved Physicochemical Properties: As previously noted, the ether oxygen enhances aqueous solubility, a critical parameter for oral drug absorption.[1]

-

Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to more lipophilic carbocyclic rings like cyclohexane. This can lead to an improved pharmacokinetic profile.

-

Three-Dimensionality (sp³-richness): Moving away from flat, aromatic structures towards more 3D scaffolds can improve selectivity and reduce off-target effects.[3] The chair conformation of the THP ring presents substituents in well-defined axial and equatorial vectors.

-

Reduced Lipophilicity: The replacement of a methylene group (-CH₂-) in a cyclohexane with an oxygen atom reduces the molecule's overall lipophilicity, which can be beneficial for avoiding toxicity and improving drug-like properties.

Section 4: Safety, Handling, and Storage

As a primary amine, this compound is a corrosive substance that requires careful handling.

Hazard Identification

-

GHS Classification: Causes severe skin burns and eye damage (H314).[7][12][13] It is also classified as a combustible liquid (H227).[13]

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[8][14] An eyewash station and safety shower must be readily accessible.[8][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][15]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][15]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if exposure limits may be exceeded.[8]

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[8] For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[5][11]

Conclusion

This compound (CAS 130290-79-8) is more than just a simple primary amine. It is a strategically designed building block that offers tangible solutions to some of the most persistent challenges in medicinal chemistry, namely improving solubility, metabolic stability, and the three-dimensional character of drug candidates. Its successful application in developing inhibitors for critical targets like mTOR and PDE10A validates its importance. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, reactivity, and strategic benefits of this scaffold is essential for unlocking the next generation of innovative therapeutics.

References

- This compound | CAS#:130290-79-8. Chemsrc.

- Cas 130290-79-8, 4-(Aminomethyl)tetrahydro-2H-pyran. LookChem.

- This compound, 97%, Thermo Scientific. Fisher Scientific.

- This compound. ChemBK.

- This compound | C6H13NO | CID 2773210. PubChem, National Institutes of Health.

- 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8. Home Sunshine Pharma.

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central, National Institutes of Health.

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed, National Institutes of Health.

- This compound: A Key Intermediate for Pharmaceutical Innovation. Angene.

- 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylicacidhydrochloride. MySkinRecipes.

- 4-(Aminomethyl)tetrahydro-2H-pyran. Protheragen.

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 6. 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:130290-79-8 | Chemsrc [chemsrc.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound [srdpharma.com]

- 11. 4-(Aminomethyl)tetrahydro-2H-pyran - Protheragen [protheragen.ai]

- 12. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. chembk.com [chembk.com]

physical properties of 4-Aminomethyltetrahydropyran

An In-depth Technical Guide to the Physical Properties of 4-Aminomethyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 130290-79-8) is a pivotal heterocyclic building block in modern medicinal chemistry, recognized for its role in the synthesis of innovative therapeutic agents. Its sp³-rich tetrahydropyran scaffold is increasingly incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability. This guide provides a comprehensive analysis of the core physical and chemical properties of this compound, offering field-proven insights into the experimental determination of these characteristics and emphasizing the safety protocols essential for its handling.

Chemical Identity and Molecular Structure

This compound, systematically named (oxan-4-yl)methanamine, is a primary amine featuring a tetrahydropyran ring.[1] This structure is of significant interest in drug discovery, serving as a versatile scaffold in the development of novel pharmaceuticals.[2][3] For instance, it has been utilized as a key reagent in the synthesis of selective mTOR kinase inhibitors and PDE10A inhibitors for potential schizophrenia treatment.[2][3]

Caption: Molecular Structure of this compound.

Core Physical Properties: A Quantitative Overview

The accurate characterization of a compound's physical properties is fundamental for its application in synthesis and drug development. The data presented below has been consolidated from various chemical suppliers and databases. Discrepancies in reported values, particularly for boiling point, can often be attributed to variations in measurement conditions (e.g., atmospheric vs. reduced pressure) and sample purity.

| Property | Value | Source(s) |

| CAS Number | 130290-79-8 | [1][4][5] |

| Molecular Formula | C₆H₁₃NO | [1][2][4] |

| Molecular Weight | 115.17 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 180.1 ± 13.0 °C at 760 mmHg | [4] |

| 75 °C | [2][5][6] | |

| 76 °C at 18 mmHg | ||

| 73-74 °C at 2.67 kPa (~20 mmHg) | [3] | |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| 1.020 g/cm³ | [6][7] | |

| 0.97 g/cm³ (20/20) | ||

| Refractive Index (n20/D) | 1.451 | [4] |

| 1.4630 - 1.4670 | [5][6] | |

| 1.46 | ||

| Flash Point | 64.9 ± 13.1 °C | [4][6] |

| 65 °C | ||

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | [4] |

| pKa (Predicted) | 10.01 ± 0.29 | [2] |

| LogP (Predicted) | -0.23 | [4] |

Experimental Determination of Physical Properties

A trustworthy protocol is a self-validating system. The methodologies for determining the are based on established analytical techniques crucial for identity confirmation, purity assessment, and process development.

Boiling Point Determination via Distillation

The significant variation in reported boiling points underscores the influence of pressure on this property. The boiling point of 180.1 °C is reported at standard atmospheric pressure (760 mmHg).[4] However, for amines, which can be susceptible to oxidation or thermal decomposition at elevated temperatures, determination under reduced pressure is the preferred and most reliable method.

A documented synthesis protocol validates this approach, reporting a boiling point of 73-74 °C at a pressure of 2.67 kPa.[3] This demonstrates the utility of vacuum distillation for purifying the compound post-synthesis without degradation.

Generalized Protocol for Vacuum Distillation:

-

Setup: Assemble a distillation apparatus (e.g., short-path or Kugelrohr) with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the target level (e.g., 18-20 mmHg).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. For this compound, this is expected to be in the 74-76 °C range at ~18 mmHg.[3]

-

Confirmation: The purified liquid's identity and purity should be confirmed by other analytical methods, such as refractive index measurement and spectroscopy.

Caption: Workflow for Boiling Point Determination and Purification.

Spectroscopic and Physical Confirmation

Spectroscopic analysis is indispensable for unambiguous structural verification.

-

Nuclear Magnetic Resonance (¹H-NMR): As reported in a synthesis procedure, the proton NMR spectrum provides a distinct fingerprint of the molecule.[3] Key expected signals include multiplets for the pyran ring protons and a characteristic doublet for the aminomethyl (-CH₂NH₂) protons.[3]

-

Mass Spectrometry (MS): Chemical Ionization Mass Spectrometry (CI-MS) shows a peak at m/e = 116, corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 115.17 g/mol .[3]

-

Refractive Index: This property is a quick and effective measure of a liquid's purity. Using a standard Abbe refractometer at 20°C, the expected refractive index for this compound should fall within the range of 1.4630 to 1.4670.[5][6] A deviation from this range can indicate the presence of impurities.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a corrosive chemical that requires strict handling protocols.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][4][8] It is also harmful if swallowed and is a combustible liquid.[1] Inhalation can lead to chemical burns in the respiratory tract.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[4] Mandatory PPE includes chemical safety goggles, a face shield, appropriate protective gloves (e.g., nitrile), and a lab coat.[4][7]

-

Handling: Avoid all direct contact. Do not breathe vapor or mist.[4] Ensure that an eyewash station and a safety shower are readily accessible.[4][7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4][7] The container should be kept tightly closed, and for long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.[2][7]

-

Spill & First Aid: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for disposal.[4] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7] If ingested, do NOT induce vomiting and seek immediate medical aid.[4]

Conclusion

This compound is a valuable building block for drug discovery, characterized as a colorless to light yellow, combustible, and corrosive liquid. Its key physical properties, including a boiling point of approximately 75 °C under reduced pressure (~18-20 mmHg) and a refractive index around 1.465, are critical parameters for its purification and identification. The inherent hazards of this compound necessitate rigorous adherence to safety protocols to ensure its effective and safe application in research and development.

References

- This compound | CAS#:130290-79-8 | Chemsrc. (n.d.). Chemsrc.

- 4-(Aminomethyl)tetrahydro-2H-pyran. (n.d.). Protheragen.

- This compound | C6H13NO | CID 2773210. (n.d.). PubChem - NIH.

- This compound. (2024). ChemBK.

Sources

- 1. This compound | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Aminomethyl)tetrahydro-2H-pyran - Protheragen [protheragen.ai]

- 3. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 4. This compound | CAS#:130290-79-8 | Chemsrc [chemsrc.com]

- 5. parchem.com [parchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4-Aminomethyltetrahydropyran: A Key Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 4-Aminomethyltetrahydropyran, a saturated heterocyclic amine that has garnered significant interest in the field of drug discovery and development. We will delve into its fundamental physicochemical properties, explore its synthesis and characterization, and critically analyze its application as a versatile building block in medicinal chemistry, supported by field-proven insights and methodologies.

Core Molecular Attributes and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its structure features a tetrahydropyran (THP) ring, which is a saturated six-membered heterocycle containing an oxygen atom. This ring is substituted at the 4-position with an aminomethyl group (-CH₂NH₂). The presence of the basic amino group and the polar ether linkage within the non-aromatic, sp³-rich scaffold are key determinants of its utility in drug design.

The core identifying information for this compound is summarized in the table below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [3][4][5] |

| Molecular Weight | 115.17 g/mol | [1][3][4] |

| CAS Number | 130290-79-8 | [1][2][3] |

| IUPAC Name | (Tetrahydro-2H-pyran-4-yl)methanamine | [3][4] |

A more detailed summary of its physicochemical properties is provided in the following table, offering researchers critical data for experimental design.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [1][2][6] |

| Boiling Point | 75-76 °C at 760 mmHg | [2][7] |

| Density | Approximately 0.942 - 1.02 g/cm³ | [2][5][7] |

| pKa | 10.01 ± 0.29 (Predicted) | [1][7] |

| Refractive Index | 1.4630 - 1.4670 | [5][7] |

| Flash Point | 64.9 °C | [2][6] |

| SMILES | C1COCCC1CN | [4] |

| InChIKey | IPBPLHNLRKRLPJ-UHFFFAOYSA-N | [4][7] |

The structural representation of this compound is depicted below.

Caption: 2D structure of this compound.

The Role in Medicinal Chemistry: A Structural and Functional Analysis

The tetrahydropyran motif is a prevalent scaffold in numerous approved drugs and clinical candidates. Its appeal stems from its ability to act as a "bio-isostere" for other cyclic systems, such as cyclohexane or piperidine, while introducing a polar oxygen atom. This modification can have profound, and often beneficial, effects on a molecule's physicochemical properties.

The incorporation of the this compound moiety into a drug candidate can be a strategic decision to:

-

Enhance Aqueous Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and potentially leading to better absorption and distribution profiles.

-

Modulate Lipophilicity (logP): The introduction of the polar oxygen atom generally lowers the lipophilicity compared to its carbocyclic analog (aminomethylcyclohexane), which can be crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug.

-

Improve Metabolic Stability: The THP ring is generally resistant to metabolic degradation, offering a stable scaffold for building more complex molecules.[8]

-

Vectorial Exit from Aromatic Systems: The sp³-rich, three-dimensional nature of the THP ring allows for substituents to be projected into three-dimensional space, which can facilitate more specific and potent interactions with protein binding pockets compared to flat, aromatic systems.

-

Serve as a Versatile Linker: The primary amine provides a convenient handle for further chemical modifications, allowing the scaffold to be readily incorporated into a target molecule via amide bond formation, reductive amination, or other common synthetic transformations.

Case Studies in Drug Discovery

The utility of this compound is not merely theoretical. It has been successfully employed as a key reagent in the development of novel therapeutics.

-

mTOR Kinase Inhibitors: This building block was used in the core modification for the discovery of CC-223 (also known as CC214-2), an orally available and selective inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation implicated in cancer.[1][9]

-

PDE10A Inhibitors for Schizophrenia: this compound has also been utilized as a reagent in the synthesis of pyrazoloquinolines, a class of compounds investigated as inhibitors of phosphodiesterase 10A (PDE10A) for the potential treatment of schizophrenia.[1][6][9]

The following diagram illustrates the logical workflow of incorporating this scaffold in a drug discovery program.

Caption: Drug discovery workflow using this compound.

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the widespread adoption of any building block in drug development. A common and effective method for the preparation of this compound is through the reduction of 4-cyanotetrahydropyran.

Experimental Protocol: Reductive Amination of 4-Cyanotetrahydropyran

This protocol is a self-validating system, where the progress and purity can be monitored at various stages. The causality behind the choice of reagents is to ensure a high-yield, clean conversion of the nitrile to the primary amine while minimizing the formation of secondary amine by-products.

Objective: To synthesize this compound via the catalytic hydrogenation of 4-cyanotetrahydropyran.

Materials:

-

4-Cyanotetrahydropyran

-

Ammonia in Methanol (22% w/w solution)

-

Raney Nickel (activated catalyst)

-

Hydrogen gas (H₂)

-

Methanol (for washing)

-

A suitable high-pressure autoclave/reactor equipped with stirring, temperature, and pressure controls.

Procedure:

-

Reactor Charging: In a 200 mL stainless steel autoclave, charge 10.0 g of 4-cyanotetrahydropyran, 50.0 g of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney Nickel catalyst.[7] The ammonia-rich environment is critical; it suppresses the formation of the bis(4-tetrahydropyranosylmethyl)amine secondary amine impurity by competing for reaction with the intermediate imine.

-

Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 0.51 to 0.61 MPa.[7]

-

Reaction: Begin stirring and heat the mixture to a temperature of 45 to 55 °C. Maintain the reaction under these conditions for approximately 17 hours, monitoring the hydrogen uptake to gauge reaction progress.[7]

-

Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: The insoluble Raney Nickel catalyst is removed by filtration. The filter cake should be washed with an additional 30 mL of methanol to ensure complete recovery of the product.[7] Caution: Raney Nickel can be pyrophoric when dry; do not allow the filter cake to dry completely and handle it appropriately.

-

Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the methanol and ammonia. The resulting crude product is then purified by vacuum distillation (e.g., at 73-74 °C and 2.67 kPa) to yield this compound as a colorless liquid.[7] An isolated yield of approximately 76.6% can be expected.[7]

Self-Validation and Characterization:

-

Reaction Monitoring: The reaction can be monitored by GC-MS to track the disappearance of the starting nitrile and the appearance of the product amine.

-

Structural Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques:

Safety and Handling

As a primary amine, this compound is a corrosive substance that can cause severe skin burns and eye damage.[3][10] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[10] Store the compound in a dry, sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C to maintain its integrity.[1][7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a saturated, sp³-rich heterocyclic core with a synthetically tractable primary amine allows for the strategic modulation of key drug-like properties, including solubility, lipophilicity, and metabolic stability. The successful application of this scaffold in the development of inhibitors for challenging targets like mTOR and PDE10A underscores its importance and potential in the design of next-generation therapeutics. A firm understanding of its properties and synthesis provides researchers with a powerful tool to navigate the complexities of modern drug discovery.

References

- This compound | CAS 130290-79-8. Synblock. URL

- 4-(Aminomethyl)tetrahydro-2H-pyran. Protheragen. URL

- 4-(Aminomethyl)tetrahydro-2H-pyran | CAS 130290-79-8. Preclinical Research CRO. URL

- 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8. ChemicalBook. URL

- This compound | C6H13NO.

- This compound (Cas 130290-79-8). Parchem. URL

- This compound. SRD Pharma. URL

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.

- 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8. Home Sunshine Pharma. URL

- This compound, ≥97%, Thermo Scientific. Thermo Fisher Scientific. URL

- This compound | CAS#:130290-79-8. Chemsrc. URL

- This compound | 130290-79-8. Tokyo Chemical Industry (India) Pvt. Ltd. URL

- Methyl 4-(aminomethyl)

Sources

- 1. 4-(Aminomethyl)tetrahydro-2H-pyran - Protheragen [protheragen.ai]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. CAS 130290-79-8 | this compound - Synblock [synblock.com]

- 4. This compound | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 8. Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate [myskinrecipes.com]

- 9. This compound [srdpharma.com]

- 10. This compound | CAS#:130290-79-8 | Chemsrc [chemsrc.com]

solubility of 4-Aminomethyltetrahydropyran in organic solvents

An In-depth Technical Guide to the Solubility of 4-Aminomethyltetrahydropyran in Organic Solvents

Abstract

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics, including selective inhibitors for targets like mTOR kinase and PDE10A.[1][2] Its utility in drug discovery pipelines is intrinsically linked to its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It synthesizes theoretical principles with established experimental protocols to offer researchers and drug development professionals a robust framework for understanding, predicting, and quantitatively determining its solubility. This document details the molecule's physicochemical profile, explores the molecular interactions governing its solubility, and presents a detailed, self-validating experimental workflow for generating precise solubility data, thereby empowering scientists to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound

This compound, with CAS number 130290-79-8, is a heterocyclic amine that has garnered significant interest in pharmaceutical research.[1] Structurally, it consists of a saturated six-membered tetrahydropyran (THP) ring functionalized with an aminomethyl group at the C4 position. The THP ring is a prevalent scaffold in modern drug discovery, often employed as a bioisostere for less stable or more metabolically labile groups, while the primary amine serves as a critical handle for a wide array of chemical transformations.[3] Its application as a key reagent in the development of treatments for schizophrenia and in the discovery of orally available mTOR kinase inhibitors highlights its importance.[1][2] A thorough understanding of its solubility is therefore not merely an academic exercise but a practical necessity for its effective application in synthesis and development.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the physical properties of both the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [4][5] |

| Molecular Weight | 115.17 g/mol | [4][5] |

| Appearance | Clear colorless liquid | [1][2] |

| Density | ~0.9-1.02 g/cm³ | [4][6] |

| Boiling Point | 180.1±13.0 °C at 760 mmHg; 75-76 °C at 18 mmHg | [4] |

| pKa (Predicted) | 10.01 ± 0.29 | [1] |

| LogP (Predicted) | -0.23 | [4] |

Analysis of Physicochemical Properties:

-

Polarity: The molecule possesses distinct polar and nonpolar regions. The tetrahydropyran ring's ether oxygen and, more significantly, the primary amine group (pKa ≈ 10) are polar and capable of acting as hydrogen bond acceptors and donors, respectively.[1][7] This imparts a degree of hydrophilicity. The predicted LogP of -0.23 suggests a slight preference for hydrophilic environments.[4]

-

Hydrogen Bonding: The primary amine (-NH₂) is a potent hydrogen bond donor, while the ether oxygen and the nitrogen's lone pair are hydrogen bond acceptors. This capability is the primary driver of its solubility in protic solvents like water and alcohols.[7][8]

-

Basicity: As a primary amine, this compound is basic.[7] It will readily react with acidic solvents or be protonated in the presence of acid to form a highly polar ammonium salt, which dramatically increases its solubility in aqueous media. Conversely, it is incompatible with acid chlorides and strong acids.[4]

Predicted Solubility in Solvent Classes: Based on these principles, a qualitative prediction of solubility can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ability to both donate and accept hydrogen bonds allows for strong solute-solvent interactions.[8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the amine group and engage in dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The molecule shares a structural motif (ether) with these solvents. Solubility is expected, as noted in some literature.[8] |

| Nonpolar | Hexane, Toluene | Low to Very Low | The molecule's polarity and hydrogen bonding capacity are mismatched with the nonpolar, dispersion-force-dominant nature of these solvents. |

Known Solubility Profile

Publicly available quantitative data on the solubility of this compound is limited. However, qualitative descriptions consistently report it as being soluble in water, alcohols, and ether solvents.[8] This aligns with the theoretical predictions based on its molecular structure. To move beyond these qualitative statements for process optimization and reproducible science, rigorous experimental determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the Isothermal Equilibrium Method, a reliable and widely used technique for determining the saturation solubility of a compound in various solvents.[9]

Principle of the Method

An excess amount of the solute (this compound) is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The supernatant is then carefully separated from the undissolved solid, diluted, and analyzed by a suitable quantitative method (e.g., Gas Chromatography) to determine the concentration of the dissolved solute.

Materials and Reagents

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Volumetric flasks and appropriate glassware for dilutions

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument

Safety Precautions

-

This compound is a corrosive substance that can cause severe skin and eye burns.[4][5][6]

-

All handling must be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemically resistant gloves.[4]

-

Consult the Safety Data Sheet (SDS) for both the amine and all solvents before commencing work.[4][6][10]

-

Many organic solvents are flammable; ensure no ignition sources are present.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of pre-weighed glass vials. "Excess" is visually confirmed by the presence of undissolved liquid amine after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials. Place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[9] A longer duration may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved amine to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Avoid disturbing the undissolved layer.

-

Filtration and Dilution: Immediately filter the supernatant through a 0.22 µm syringe filter into a volumetric flask to remove any micro-particulates.[9] Dilute the filtered sample to a suitable concentration with the same solvent used in the experiment.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated GC-FID method. A calibration curve must be prepared using standards of known concentration.

-

Calculation: The solubility (S) is calculated using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined by GC analysis (e.g., in mg/mL).

-

DF is the dilution factor.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Interpretation and Application

The quantitative solubility data generated by the above protocol is invaluable for several stages of drug development:

-

Process Chemistry: Enables the selection of optimal solvents for chemical reactions, ensuring reactants are in the same phase, which can significantly impact reaction kinetics and yield.

-

Purification: Informs the choice of solvent systems for crystallization or chromatography, facilitating the isolation of the target compound with high purity.

-

Formulation Science: Provides foundational data for developing liquid formulations, helping to avoid precipitation and ensure dose accuracy and stability.

-

Safety Assessment: Understanding solubility helps in designing appropriate cleaning and waste disposal procedures.[4]

Conclusion

References

- This compound | CAS#:130290-79-8 | Chemsrc. (n.d.). Retrieved January 7, 2026, from https://www.chemsrc.com/en/cas/130290-79-8_937194.html

- This compound | C6H13NO | CID 2773210 - PubChem. (n.d.). Retrieved January 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminomethyltetrahydropyran

- This compound - ChemBK. (2024, April 9). Retrieved January 7, 2026, from https://www.chembk.com/en/chem/4-Aminomethyltetrahydropyran

- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents - Benchchem. (n.d.). Retrieved January 7, 2026, from https://www.benchchem.com/product/bcp211847-solubility

- 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 - ChemicalBook. (n.d.). Retrieved January 7, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9418437.htm

- 4-(aminomethyl)tetrahydro-2H-pyran-4-ol - Safety Data Sheet - ChemicalBook. (n.d.). Retrieved January 7, 2026, from https://www.chemicalbook.com/sds/130290-79-8_cb9418437.htm

- 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 - Home Sunshine Pharma. (n.d.). Retrieved January 7, 2026, from https://www.homesunshinepharma.com/pharmaceutical-intermediate/4-aminomethyl-tetrahydro-2h-pyran-cas-130290-79-8.html

- An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents - Benchchem. (n.d.). Retrieved January 7, 2026, from https://www.benchchem.com/product/bm207218-solubility

- [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol - Fluorochem. (n.d.). Retrieved January 7, 2026, from https://www.fluorochem.co.uk/product/f309864

- Lockey, P. M., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Retrieved January 7, 2026, from https://pubmed.ncbi.nlm.nih.gov/28274640/

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved January 7, 2026, from https://www.sigmaaldrich.com/US/en/sds/sial/414247

- Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.). Retrieved January 7, 2026, from https://www.moorparkcollege.edu/sites/default/files/2021-11/CHEM_M12_Expt_13_Amines_and_Amides_F21.pdf

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 7, 2026, from https://www.iugaza.edu.

- Solubility of Organic Compounds. (2023, August 31). Retrieved January 7, 2026, from https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/02%3A_Solubility_of_Organic_Compounds

- SAFETY DATA SHEET - Fisher Scientific. (2014, September 2). Retrieved January 7, 2026, from https://www.fishersci.com/sds?productName=AC439730050&productDescription=this compound%2C+97%25+5GR&countryCode=US&language=en

- US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt... - Google Patents. (n.d.). Retrieved January 7, 2026, from https://patents.google.

Sources

- 1. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 2. 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:130290-79-8 | Chemsrc [chemsrc.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-(aminomethyl)tetrahydro-2H-pyran-4-ol - Safety Data Sheet [chemicalbook.com]

4-Aminomethyltetrahydropyran: A Guide to a Key sp³-Rich Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of sp³-rich, saturated heterocyclic scaffolds is a cornerstone of successful drug design. These motifs offer a compelling alternative to traditional flat, aromatic systems, often leading to significant improvements in physicochemical properties such as solubility and metabolic stability, while also providing unique three-dimensional vectors for exploring chemical space. Among these valuable scaffolds, 4-aminomethyltetrahydropyran has emerged as a particularly versatile and impactful building block. This technical guide provides an in-depth analysis of its synthesis, core physicochemical properties, and strategic applications in drug development, supported by detailed protocols and mechanistic insights. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold to overcome common challenges in lead optimization and candidate selection.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic structures in early-stage drug discovery has been linked to challenges in later stages of development, including poor solubility, metabolic liabilities, and off-target effects.[1] The shift towards molecules with greater three-dimensional (3D) character, rich in sp³-hybridized centers, is a direct response to these challenges. Saturated heterocycles, such as tetrahydropyran (THP), are at the forefront of this movement.[2]

The THP ring is frequently employed as a bioisosteric replacement for phenyl groups.[3][4] This substitution can confer numerous advantages:

-

Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, enhancing aqueous solubility.

-

Enhanced Metabolic Stability: The saturated nature of the ring is less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[1]

-

Reduced Lipophilicity: Exchanging a phenyl ring for a THP moiety typically lowers the molecule's logP, which can be beneficial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

-

Novel Exit Vectors: The defined chair conformation of the THP ring provides precise, non-planar exit vectors for substituents, allowing for a more sophisticated exploration of target binding pockets.

This compound, specifically, provides a THP core functionalized with a primary amine—a critical handle for introducing a wide array of substituents via well-established chemical transformations. This makes it an exceptionally valuable building block for generating diverse chemical libraries and for fine-tuning the properties of lead compounds.

Physicochemical and Structural Properties

Understanding the inherent properties of this compound is crucial for its effective deployment in a drug design campaign.

Conformational Profile: The tetrahydropyran ring predominantly adopts a chair conformation. The 4-aminomethyl substituent can exist in either an axial or equatorial position. The equatorial conformation is generally favored to minimize steric hindrance, placing the substituent in a more solvent-exposed orientation. This conformational preference is a key design element, as it dictates the spatial orientation of the amine and any subsequent modifications.

Key Physicochemical Data: A comparison with analogous carbocyclic and aromatic structures highlights the unique properties of the THP scaffold.

| Compound | Molecular Weight ( g/mol ) | Predicted pKa | Predicted XLogP3 |

| This compound | 115.17[6] | 10.01 ± 0.29[6][7] | -0.1[8] |

| Cyclohexylmethanamine | 113.22 | 10.66 | 1.6 |

| Benzylamine | 107.15 | 9.63 | 1.1 |

Data sourced from PubChem and other chemical suppliers where available.

As the table illustrates, this compound exhibits a significantly lower predicted lipophilicity (XLogP3) compared to its direct carbocyclic and aromatic analogues. Its basicity (pKa) remains high, ensuring it is protonated at physiological pH, which can be leveraged for forming salt bridges with target proteins or for enhancing solubility.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the reduction of 4-cyanotetrahydropyran.[6][9] This method is efficient and provides the target compound in high yield.

Workflow for Synthesis via Nitrile Reduction

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Reduction of 4-Cyanotetrahydropyran

This protocol is adapted from established procedures and should be performed by qualified personnel with appropriate safety precautions.[6]

Materials:

-

4-Cyanotetrahydropyran (10.0 g, ~90.0 mmol)

-

22% (w/w) Ammonia-Methanol solution (50-100 mL)

-

Activated Raney Nickel catalyst (2.0 g)

-

Methanol (for washing)

-

Hydrogen gas supply

Apparatus:

-

200 mL stainless steel autoclave equipped with a mechanical stirrer, thermometer, and manometer.

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reactor Charging: In the 200 mL stainless steel autoclave, charge 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of the ammonia-methanol solution, and 2.0 g of activated Raney Nickel.[6] The presence of ammonia is critical as it minimizes the formation of the secondary amine byproduct (bis(tetrahydropyran-4-ylmethyl)amine).

-

Reaction: Seal the autoclave. Pressurize the vessel with hydrogen gas to 0.51-0.61 MPa.[6] Begin stirring and heat the reaction mixture to 50-60°C. Maintain these conditions for approximately 5 hours, monitoring hydrogen uptake.[6]

-

Reaction Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the insoluble Raney Nickel catalyst. Wash the filtered catalyst with an additional 30 mL of methanol to ensure complete recovery of the product.[6]

-

Concentration: Combine the filtrate and the methanol washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol and ammonia.

-

Purification: Purify the resulting crude liquid by distillation under reduced pressure (e.g., at 73-74 °C and 2.67 kPa) to yield this compound as a colorless liquid.[6] An isolated yield of approximately 77% can be expected.[6]

-

Characterization: The final product should be characterized by NMR and MS to confirm its identity and purity. Expected CI-MS (m/e): 116 (M+1).[6]

Applications in Medicinal Chemistry & Drug Discovery

The utility of this compound is demonstrated by its incorporation into several clinical candidates and marketed drugs. It serves as a key reagent for introducing a solubilizing, metabolically stable, three-dimensional fragment into a lead molecule.

Case Study 1: mTOR Kinase Inhibitors this compound was used as a key reagent in the core modification for the discovery of CC-214-2, an orally available and selective inhibitor of the mTOR kinase.[6][7] In complex kinase inhibitors, replacing a flat aromatic ring with a saturated heterocycle like the THP moiety can improve solubility and escape patent space, while the aminomethyl linker provides a convenient point for attachment to the core scaffold.

Case Study 2: PDE10A Inhibitors for Schizophrenia The building block has also been employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A) for the treatment of schizophrenia.[6][7] For central nervous system (CNS) targets, careful modulation of lipophilicity is critical for achieving blood-brain barrier penetration without inducing excessive non-specific binding. The use of the THP motif is an effective strategy for achieving this balance.

Key Reactions and Derivatizations

The primary amine of this compound is a versatile functional group that can undergo a wide range of transformations, allowing for its seamless integration into diverse synthetic routes.

Caption: Common derivatization pathways for the amine handle.

Protocol Example: N-Acylation

Objective: To form an amide bond, a common linkage in pharmaceutical agents.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion and Future Outlook

This compound is more than just a simple building block; it is a strategic tool for medicinal chemists to instill drug-like properties into their molecules. Its ability to confer improved solubility, metabolic stability, and three-dimensional complexity makes it an invaluable asset in overcoming the limitations of traditional flat aromatic systems.[1][5] The straightforward and scalable synthesis, combined with the versatility of its primary amine handle, ensures its continued and widespread application in the discovery of next-generation therapeutics. As drug discovery programs continue to push into more challenging biological targets and demand candidates with superior ADME profiles, the strategic use of sp³-rich scaffolds like this compound will undoubtedly become even more critical.

References

- Bull, J. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.

- Method for producing nitrile compound, carboxylic acid compound or carboxylate compound. (2005). Google Patents.

- Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (2008). Google Patents.

- Lee, H., et al. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(1), 19.

- Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab.

- Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 985-1002.

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). ResearchGate.

- Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. (2010). PubMed.

- The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2019). PubMed Central.

- 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylicacidhydrochloride. (n.d.). MySkinRecipes.

- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

- This compound. (n.d.). PubChem.

- Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2007). Organic & Biomolecular Chemistry.

- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2020). ResearchGate.

- Bioisosteric Replacements. (n.d.). Chemspace.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2022). SciSpace.

- 4-(Aminomethyl)tetrahydro-2H-pyran. (n.d.). Protheragen.

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2021). OUCI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 5. chem-space.com [chem-space.com]

- 6. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 7. 4-(Aminomethyl)tetrahydro-2H-pyran - Protheragen [protheragen.ai]

- 8. This compound | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2005028410A1 - Method for producing nitrile compound, carboxylic acid compound or carboxylate compound - Google Patents [patents.google.com]

A-Z Guide to 4-Aminomethyltetrahydropyran: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

In the contemporary landscape of drug discovery, the strategic incorporation of saturated heterocyclic scaffolds has become a cornerstone of rational drug design. These three-dimensional motifs offer a compelling departure from traditional flat, aromatic systems, providing avenues to enhance physicochemical properties, conformational rigidity, and target engagement. Among these, 4-aminomethyltetrahydropyran has emerged as a particularly valuable building block. This in-depth guide provides a comprehensive analysis of its role in medicinal chemistry, elucidating its fundamental properties, strategic applications, and synthetic accessibility. We will explore its function as a versatile bioisostere and a conformationally restricted linker, supported by case studies of its incorporation into clinical candidates. Detailed, field-proven synthetic protocols are provided to offer researchers a practical toolkit for leveraging this scaffold in their own drug discovery programs.

Introduction: The Shift Towards Three-Dimensionality in Drug Design

For decades, medicinal chemistry was dominated by aromatic and heteroaromatic rings. While effective, this "flat-land" approach often led to compounds with undesirable properties, such as poor solubility and high metabolic turnover. The field has since embraced a paradigm shift towards molecules with greater three-dimensional (3D) character and a higher fraction of sp³-hybridized carbons.[1][2] Saturated heterocycles, like the tetrahydropyran (THP) ring system, are at the forefront of this evolution.

The inclusion of saturated rings offers several distinct advantages:

-

Improved Physicochemical Properties: Saturated heterocycles can enhance aqueous solubility and modulate lipophilicity, crucial parameters for oral bioavailability.[1][2] The heteroatoms act as hydrogen bond acceptors or donors, improving interactions with water.

-

Enhanced Metabolic Stability: They often avoid oxidative metabolism pathways that are common for aromatic rings.[2]

-

Increased Structural Diversity: The non-planar nature of these rings allows for the precise spatial arrangement of substituents, enabling more specific and high-affinity interactions with biological targets.[1]

The this compound moiety, in particular, combines the benefits of the THP ring with a flexible, basic amino group, creating a versatile scaffold for diverse applications.

Physicochemical and Structural Properties of the this compound Scaffold

The utility of this compound stems from its unique combination of structural and electronic features. Understanding these properties is key to appreciating its strategic value.

The THP ring exists predominantly in a stable chair conformation. The aminomethyl substituent can occupy either an axial or equatorial position, although the equatorial conformation is generally favored to minimize steric hindrance. This conformational preference can be exploited to orient appended chemical groups in well-defined vectors, which is critical for optimizing interactions within a target's binding pocket.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [4][5] |

| Boiling Point | 180.1±13.0 °C at 760 mmHg | [5] |

| Density | ~0.9-1.02 g/cm³ | [3][5] |

| LogP | -0.23 | [5] |

| pKa | 10.01±0.29 (Predicted) | [3] |

The ether oxygen of the THP ring is a key hydrogen bond acceptor, enhancing polarity and solubility. The primary amine is basic (predicted pKa ≈ 10) and will be protonated at physiological pH, allowing for the formation of crucial salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. Its low LogP value of -0.23 indicates its hydrophilic nature.[5]

Figure 1: Key physicochemical and structural features of the this compound scaffold that are advantageous for drug design.

Strategic Applications in Medicinal Chemistry

The this compound moiety is not merely a passive spacer; it is an active design element used to solve specific challenges in drug optimization.

As a Bioisostere for Problematic Groups

Bioisosterism, the replacement of a chemical group with another that retains similar biological activity, is a powerful strategy to overcome liabilities in drug candidates.[6][7] The this compound group serves as an excellent saturated, non-aromatic bioisostere for problematic moieties like aniline, benzylamine, and piperidine.

-

Replacing Anilines: Anilines are often susceptible to oxidative metabolism, leading to reactive intermediates and potential toxicity. Replacing an aniline with this scaffold removes the problematic aromatic ring, often improving the metabolic stability and safety profile of the compound.

-

Replacing Planar Linkers: It can replace simple alkyl chains or aromatic linkers, introducing a defined 3D geometry. This conformational constraint can lock the molecule into a more bioactive conformation, enhancing potency and selectivity by reducing the entropic penalty of binding.

Case Studies in Drug Discovery

The value of this scaffold is best illustrated through its successful incorporation into therapeutic candidates.

-

mTOR Kinase Inhibitors: this compound was used as a key reagent in the core modification for the discovery of CC-214-2, an orally available and selective inhibitor of the mTOR kinase.[3][8][9] The THP moiety often serves to improve solubility and pharmacokinetic properties in kinase inhibitor scaffolds.

-

PDE10A Inhibitors for Schizophrenia: The scaffold has also been employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A), a target for treating schizophrenia.[3][8][10] In this context, the basic amine can form a key interaction with the target protein, while the THP ring occupies a specific pocket and contributes to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies and Key Protocols

The widespread use of this compound is underpinned by its accessible synthesis from commercially available starting materials.[11] The most common and scalable route involves the reduction of 4-cyanotetrahydropyran.

Figure 2: A common synthetic workflow for the preparation of this compound from a commercially available ketone.

Protocol: Reductive Amination of 4-Cyanotetrahydropyran

This protocol is based on established literature procedures and provides a reliable method for the synthesis of the title compound.[3]

Materials and Equipment:

-

4-Cyanotetrahydropyran (1.0 eq)

-

Ammonia in Methanol (20-25% w/w solution)

-

Raney Nickel (catalyst, ~20% by weight of the nitrile)

-

High-pressure stainless-steel autoclave with stirring, heating, and pressure monitoring

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Vessel Charging: In a 200 mL stainless steel autoclave, charge 10.0 g of 4-cyanotetrahydropyran.[3]

-

Solvent and Catalyst Addition: Add 50-100 mL of a 22% (w/w) ammonia-methanol solution, followed by a slurry of 2.0 g of activated Raney nickel in methanol.[3] The presence of ammonia is crucial to suppress the formation of the secondary amine byproduct.

-

Reaction Setup: Seal the autoclave. Purge the vessel several times with nitrogen, followed by hydrogen gas.

-

Hydrogenation: Pressurize the autoclave with hydrogen to 0.5-0.6 MPa (approx. 70-90 psi).[3]

-

Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to 45-60 °C.[3] Monitor the pressure; a drop in pressure indicates hydrogen uptake and that the reaction is proceeding. Maintain the pressure by periodically re-pressurizing with hydrogen.

-

Reaction Monitoring: The reaction is typically complete within 5-17 hours.[3] Reaction completion can be monitored by analyzing aliquots via GC-MS or TLC.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-